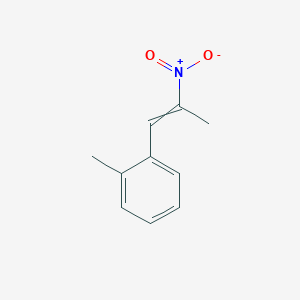
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-phenyl-2H-1,2,3-triazol-4-yl)methanol” is a compound that has been studied for its potential biological activities . It is a relatively flat compound, contrasting with other similar compounds which are “V” shaped .
Molecular Structure Analysis
The molecular structure of “(2-phenyl-2H-1,2,3-triazol-4-yl)methanol” is characterized by small dihedral angles between the triazolyl ring and the attached aryl rings . Further details about its molecular structure are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Anticancer Activity
Triazole derivatives have been found to exhibit effective cytotoxic activity against various cancer cell lines. Some compounds in this category have shown promising results with IC 50 values in the nanomolar range, indicating their potential as anticancer agents .
Antiviral Agents
The structural motif of triazoles is beneficial in antiviral drug discovery. Replacing nucleobases with triazole derivatives can enhance the efficacy of antiviral medications .
Antimicrobial Properties
Triazoles have been synthesized and tested for their antimicrobial activities. Studies have shown that certain triazole compounds possess significant antimicrobial properties, which could be useful in developing new antibiotics .
Synthesis Methods
The synthesis of triazole derivatives involves methods that offer simple operation and a broad scope of substrates. This versatility is crucial for creating various bioactive compounds, including triazolium salts with potential biological applications .
Drug Design and Evaluation
Novel triazole derivatives are continually being designed and evaluated for their therapeutic potential. This includes a range of compounds with varying structures and targeted biological activities .
Propiedades
IUPAC Name |
(2-phenyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQUEGQOOFGQGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351695 |
Source


|
| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
3359-24-8 |
Source


|
| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)






![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)


